2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed direct arylation reactions, which facilitate the formation of the desired compound under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid may involve large-scale chemical reactions using specialized equipment to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted phenylpropanoic acids.
Scientific Research Applications
2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets and pathways within biological systems. The presence of the fluoro and trifluoromethyl groups enhances its ability to form hydrogen bonds and interact with proteins, enzymes, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-[4-Fluoro-2-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H8F4O2 |
---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H8F4O2/c1-5(9(15)16)7-3-2-6(11)4-8(7)10(12,13)14/h2-5H,1H3,(H,15,16) |
InChI Key |
AAWPGAARKIANDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.